molecular formula C9H18O3 B1609670 Ethyl 3-hydroxy-3-methylhexanoate CAS No. 24420-88-0

Ethyl 3-hydroxy-3-methylhexanoate

Cat. No. B1609670
CAS RN: 24420-88-0
M. Wt: 174.24 g/mol
InChI Key: CFWSCTDNFJINDO-UHFFFAOYSA-N
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Patent
US06605716B2

Procedure details

At room temperature, a three-necked flask fitted with reflux condenser, internal thermometer, dropping funnel and stirrer was charged, under nitrogen protective gas, with 11.2 g of zinc powder (170 mmol) in 65 ml of isopropyl acetate. After 3.2 ml of trimethylchlorosilane (25 mmol) had been added, the mixture was heated at 65° C. for 30 min, then left to cool to 60° C., following which 9.7 g of neat pentan-2-one (113 mmol) were added and then, over the course of 8 min, 22.6 g of neat ethyl bromoacetate (136 mmol) were added dropwise, the temperature being maintained at 60° C. by external cooling. The mixture was then stirred for 25 min at 60° C., and following cooling to 0° C., was acidified with 65 ml of 2 N hydrochloric acid to a pH of 1 and stirred for 30 min. Excess zinc was removed by filtration, and the organic phase separated. The organic phase was stirred at 0° C. with 60 ml of 1 N hydrochloric acid and then washed with 30 ml of saturated sodium hydrogen carbonate solution. Following phase separation and drying over sodium sulfate, the solvent was removed by distillation under reduced pressure. The isopropyl acetate solvent was recovered to an extent of greater than 90%). Distillation gave ethyl 3-hydroxy-3-methylcaproate in a yield of 18.2 g (93% of theory) with a boiling point of 41° C. (0.31 mbar).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
pentan-2-one
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
22.6 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
reactant
Reaction Step Four
Quantity
65 mL
Type
solvent
Reaction Step Five
Name
Quantity
11.2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si](C)(C)Cl.[CH3:6][C:7](=[O:11])[CH2:8][CH2:9][CH3:10].Br[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].Cl>C(OC(C)C)(=O)C.[Zn]>[OH:11][C:7]([CH3:6])([CH2:8][CH2:9][CH3:10])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Two
Name
pentan-2-one
Quantity
9.7 g
Type
reactant
Smiles
CC(CCC)=O
Step Three
Name
Quantity
22.6 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Four
Name
Quantity
65 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C
Name
Quantity
11.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 25 min at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At room temperature, a three-necked flask fitted
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 60° C.
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained at 60° C. by external cooling
TEMPERATURE
Type
TEMPERATURE
Details
following cooling to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Excess zinc was removed by filtration
CUSTOM
Type
CUSTOM
Details
the organic phase separated
STIRRING
Type
STIRRING
Details
The organic phase was stirred at 0° C. with 60 ml of 1 N hydrochloric acid
WASH
Type
WASH
Details
washed with 30 ml of saturated sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
Following phase separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The isopropyl acetate solvent was recovered to an extent of greater than 90%)
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
OC(CC(=O)OCC)(CCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.